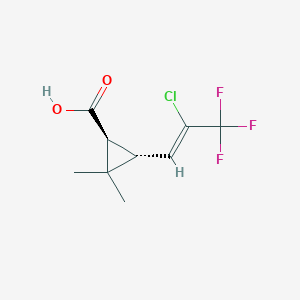![molecular formula C11H12O4 B6601414 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one CAS No. 76609-35-3](/img/structure/B6601414.png)
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of hydroxyl groups and an allyloxy group attached to a phenyl ring, along with a ketone functional group
Preparation Methods
The synthesis of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxyacetophenone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against various cancer cell lines.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Biological Studies: It is used in research to understand its biological activities, such as antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one can be compared with other phenolic compounds, such as:
2,4-Dihydroxyacetophenone: Lacks the allyloxy group and has different reactivity and biological activity.
Allylphenols: Contain an allyl group but may not have the same hydroxyl and ketone functionalities.
Chalcones: Share a similar structure but differ in the position and number of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTVMJKXLPSRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC=C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)




![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)





![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)

